2,8-Diazaspiro[4.5]decan-1-one
Overview
Description
2,8-Diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza and a decanone ring
Mechanism of Action
Target of Action
The primary targets of 2,8-Diazaspiro[4.5]decan-1-one derivatives are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . TYK2/JAK1 kinases are involved in the regulation of immune responses .
Mode of Action
This compound derivatives inhibit the kinase activity of RIPK1 and TYK2/JAK1 . This inhibition blocks the activation of the necroptosis pathway and regulates the expression of TYK2/JAK1-regulated genes .
Biochemical Pathways
The inhibition of RIPK1 kinase activity by this compound derivatives blocks the activation of the necroptosis pathway . This pathway is a key driver in various inflammatory diseases . The inhibition of TYK2/JAK1 kinases affects the formation of Th1, Th2, and Th17 cells .
Pharmacokinetics
The pharmacokinetic properties of 2,8-Diazaspiro[4One derivative showed excellent metabolic stability .
Result of Action
The inhibition of RIPK1 by this compound derivatives results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The inhibition of TYK2/JAK1 kinases leads to potent anti-inflammatory efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,8-Diazaspiro[4The compound’s effectiveness in different cellular models suggests that it may be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
2,8-Diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key mediator in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in inflammatory diseases . Additionally, derivatives of this compound have shown selective inhibition of TYK2/JAK1 kinases, which are involved in cytokine signaling pathways .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In U937 cells, a model for necroptosis, this compound derivatives demonstrated prominent anti-necroptotic effects . This compound influences cell function by modulating cell signaling pathways, such as the TYK2/JAK1 pathway, which is critical for cytokine signaling and immune response regulation . Furthermore, it affects gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to RIPK1, inhibiting its kinase activity and preventing the formation of necrosomes, which are essential for necroptosis . Additionally, this compound derivatives selectively inhibit TYK2/JAK1 kinases by binding to their active sites, thereby modulating the downstream signaling pathways involved in immune responses . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that this compound maintains its inhibitory effects on RIPK1 and TYK2/JAK1 kinases over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in preclinical studies. The threshold effects and toxicological profile of this compound are critical for its development as a safe and effective therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as RIPK1 and TYK2/JAK1 kinases . These interactions influence metabolic flux and metabolite levels, contributing to its overall biological activity. The compound’s metabolic stability and its effects on enzyme activity are essential for its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target tissues is crucial for its efficacy . Studies have shown that this compound derivatives exhibit favorable tissue distribution, which enhances their therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diaza compound with a decanone derivative in the presence of a suitable catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diaza ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
2,8-Diazaspiro[4
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
2,8-Diazaspiro[4.5]decane: A related compound lacking the ketone functionality.
Uniqueness
2,8-Diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against kinases. This makes it a valuable compound for developing new therapeutic agents and studying kinase-related biological processes .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOFHJYOIVJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623587 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546086-95-7 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,8-Diazaspiro[4.5]decan-1-one derivatives interact with their targets, and what are the downstream effects?
A1: Research has primarily focused on this compound derivatives as kinase inhibitors. One study identified a derivative as a potent and selective dual TYK2/JAK1 inhibitor []. These kinases play crucial roles in inflammatory signaling pathways. By inhibiting TYK2 and JAK1, this compound effectively reduced the expression of pro-inflammatory genes and suppressed the formation of Th1, Th2, and Th17 cells, ultimately leading to potent anti-inflammatory effects in a model of ulcerative colitis []. Another study highlights the development of this compound derivatives as RIPK1 kinase inhibitors []. While the specific mechanisms are not elaborated upon in the abstract, RIPK1 inhibition presents a therapeutic strategy for conditions involving regulated cell death and inflammation.
Q2: What is the Structure-Activity Relationship (SAR) of this compound derivatives, and how do structural modifications impact their activity and selectivity?
A2: The SAR of this compound derivatives is an active area of investigation. Researchers have explored modifications to the core structure, particularly at the 4-position, aiming to optimize their activity and selectivity [, ]. One study demonstrated that introducing a spirocyclic scaffold at the 4-position significantly enhanced the potency and selectivity of a TYK2 inhibitor []. This modification led to the discovery of a derivative with excellent selectivity for TYK2 over JAK2, highlighting the potential of structural modifications in fine-tuning the biological activity of these compounds [].
Q3: What are the potential applications of this compound derivatives beyond their use as kinase inhibitors?
A3: While kinase inhibition represents a major area of exploration, this compound derivatives have also been investigated for other therapeutic targets. Research indicates their potential as isoform-selective phospholipase D (PLD) inhibitors []. PLD enzymes are implicated in various cellular processes, including signal transduction and membrane trafficking, making their selective inhibition a promising strategy for diseases like cancer and neurodegenerative disorders [].
Q4: Have there been any in vitro or in vivo studies demonstrating the efficacy of this compound derivatives?
A4: Yes, research on this compound derivatives has progressed to in vitro and in vivo studies. A study demonstrated the efficacy of a novel this compound derivative as a dual TYK2/JAK1 inhibitor in an acute ulcerative colitis model []. The compound exhibited superior anti-inflammatory activity compared to Tofacitinib, a clinically approved JAK inhibitor, further supporting its therapeutic potential for inflammatory bowel disease [].
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